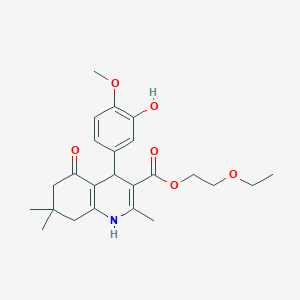![molecular formula C23H18BrN3O B389419 N'-[(Z)-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-2-BROMOBENZOHYDRAZIDE](/img/structure/B389419.png)
N'-[(Z)-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-2-BROMOBENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the indole ring and a bromobenzohydrazide moiety, making it a unique structure with potential pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 2-bromobenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzohydrazide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological system .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(2-phenyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide
- N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-chlorobenzohydrazide
- N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-fluorobenzohydrazide
Uniqueness
N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The benzyl group attached to the indole ring also contributes to its distinct properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C23H18BrN3O |
|---|---|
Peso molecular |
432.3g/mol |
Nombre IUPAC |
N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-2-bromobenzamide |
InChI |
InChI=1S/C23H18BrN3O/c24-21-12-6-4-11-20(21)23(28)26-25-14-18-16-27(15-17-8-2-1-3-9-17)22-13-7-5-10-19(18)22/h1-14,16H,15H2,(H,26,28)/b25-14- |
Clave InChI |
VYUFDBSYVWWCFT-QFEZKATASA-N |
SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=CC=C4Br |
SMILES isomérico |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N\NC(=O)C4=CC=CC=C4Br |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[3-(trifluoromethyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B389339.png)
![2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B389340.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389341.png)
![ETHYL (2Z)-2-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389345.png)
![3-(4-methoxyphenyl)-11-(pyridin-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389346.png)

![N-(4-Phenylbutyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B389350.png)

![N-[2-(2-furyl)-1-(3-toluidinocarbonyl)vinyl]-3-thiophenecarboxamide](/img/structure/B389353.png)
![6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389354.png)


